molecular formula C10H7ClF4O2 B13126834 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid

Cat. No.: B13126834
M. Wt: 270.61 g/mol
InChI Key: DEGWRWBKMYMTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group and multiple fluorine atoms attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid typically involves the introduction of the chlorophenyl group and fluorine atoms onto a butanoic acid framework. One common method involves the reaction of 4-chlorobenzaldehyde with tetrafluoroethylene in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanol
  • 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanone
  • 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutylamine

Uniqueness

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid is unique due to its specific combination of a chlorophenyl group and multiple fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

IUPAC Name

3-(4-chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid

InChI

InChI=1S/C10H7ClF4O2/c11-7-3-1-6(2-4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17)

InChI Key

DEGWRWBKMYMTPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.